molecular formula C23H17BrN2S2 B3038538 4-(4-Bromophenyl)sulfanyl-2-phenyl-6-(phenylsulfanylmethyl)pyrimidine CAS No. 866136-26-7

4-(4-Bromophenyl)sulfanyl-2-phenyl-6-(phenylsulfanylmethyl)pyrimidine

Cat. No. B3038538
CAS RN: 866136-26-7
M. Wt: 465.4 g/mol
InChI Key: QGCBNNXXWULFMI-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)sulfanyl-2-phenyl-6-(phenylsulfanylmethyl)pyrimidine is a heterocyclic compound that has been studied for its potential applications in scientific research. This compound is composed of a pyrimidine ring with a bromophenyl group attached to the 4-position and a phenylsulfanylmethyl group attached to the 6-position. It has been used in a variety of laboratory experiments, including those involving organic synthesis, catalysis, and biochemical and physiological studies. In

Scientific Research Applications

Synthesis and Heterocyclization

One significant application of pyrimidine derivatives, such as 4-(4-Bromophenyl)sulfanyl-2-phenyl-6-(phenylsulfanylmethyl)pyrimidine, is in the synthesis and heterocyclization processes. These processes are pivotal in producing compounds with a wide range of biological activities, including antimicrobial, antiviral, anticancer, antidepressive, anti-inflammatory, antitubercular, diuretic, and anticoagulant properties (Bassyouni & Fathalla, 2013).

Spectroscopic Investigation

Pyrimidine derivatives are also essential in spectroscopic investigations. They have been studied using techniques like FT-IR and FT-Raman, revealing significant insights into their molecular structure, stability, and potential as nonlinear optical materials (Alzoman et al., 2015).

Corrosion Inhibition

Another application area for these compounds is in corrosion inhibition. Pyrimidine-2-thione derivatives, for example, have been effective in inhibiting mild steel corrosion in acidic environments. They work by adsorbing on the metal surface, following the Langmuir isotherm, and have been studied using techniques like weight loss and electrochemical methods (Soltani et al., 2015).

Antimicrobial Coating

In the field of coatings, certain pyrimidine derivatives have been used as antimicrobial additives in materials like polyurethane varnish and printing ink paste. They exhibit strong antimicrobial effects and can enhance the physical and mechanical properties of the coatings (El‐Wahab et al., 2015).

Molecular Docking and Chemotherapeutic Potential

Molecular docking studies of certain pyrimidine derivatives have suggested their potential as chemotherapeutic agents. These compounds can exhibit inhibitory activity against various biological targets, indicating their potential in cancer therapy (Haress et al., 2015).

Antimicrobial and Anthelmintic Activities

Pyrimidine derivatives have also been synthesized and studied for their antimicrobial, anthelmintic, and insecticidal activities. These studies involve evaluating the biological activities of these compounds against various microbial strains, highlighting their potential in medical applications (Bamnela & Shrivastava, 2010).

properties

IUPAC Name

4-(4-bromophenyl)sulfanyl-2-phenyl-6-(phenylsulfanylmethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2S2/c24-18-11-13-21(14-12-18)28-22-15-19(16-27-20-9-5-2-6-10-20)25-23(26-22)17-7-3-1-4-8-17/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCBNNXXWULFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)SC3=CC=C(C=C3)Br)CSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901167193
Record name 4-[(4-Bromophenyl)thio]-2-phenyl-6-[(phenylthio)methyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)sulfanyl-2-phenyl-6-(phenylsulfanylmethyl)pyrimidine

CAS RN

866136-26-7
Record name 4-[(4-Bromophenyl)thio]-2-phenyl-6-[(phenylthio)methyl]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866136-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-Bromophenyl)thio]-2-phenyl-6-[(phenylthio)methyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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